1,4-Di(2-thienyl)-1,4-butanedione

Vue d'ensemble

Description

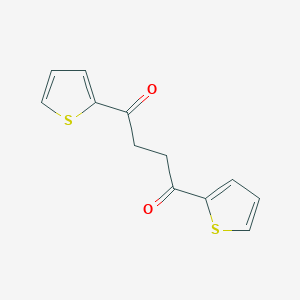

1,4-Di(2-thienyl)-1,4-butanedione (CAS: 13669-05-1) is a 1,4-diketone derivative featuring two thiophene rings at the 1- and 4-positions of a butanedione backbone. Its molecular formula is C₁₂H₁₀O₂S₂, with a molecular weight of 250.33–250.34 g/mol . The compound is synthesized primarily via the Friedel-Crafts acylation of thiophene with succinyl chloride in the presence of AlCl₃, yielding a green intermediate that is further purified . It serves as a critical precursor in Paal-Knorr condensations to generate substituted pyrrole derivatives (e.g., SNS monomers) for conductive polymers .

Key properties include:

- Melting Point: Not explicitly reported, but derivatives (e.g., SNS-Aniline) exhibit yields of ~41% .

- Stability: High thermal and chemical stability, making it suitable for electropolymerization .

- Applications: Used in biophotovoltaic cells, organic electronics, and sensors due to its π-conjugated structure .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Di(2-thienyl)-1,4-butanedione can be synthesized through several methods. One common approach involves the acylation of thiophene with succinyl chloride in the presence of a Lewis acid such as aluminum chloride (AlCl3). This reaction typically yields a mixture of isomeric dibromo-substituted 1,4-di(2-thienyl)butane-1,4-diones .

Another method involves the Michael–Stetter condensation, which adds aldehydes to the activated double bond of enones in the presence of a cyanide or thiazolium salt . Additionally, the Paal–Knorr reaction is often used, where 1,4-bis(2-thienyl)butane-1,4-diones undergo cyclization with primary amines in an acidic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Di(2-thienyl)-1,4-butanedione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the diketone groups to diols or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or acyl chlorides in the presence of Lewis acids.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Diols and other reduced derivatives.

Substitution: Various substituted thiophene derivatives.

Applications De Recherche Scientifique

Organic Electronics

1,4-Di(2-thienyl)-1,4-butanedione is widely utilized as a building block in the synthesis of organic semiconductors and conductive polymers. Its derivatives have been incorporated into organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable electronic properties.

- Electrochromic Properties : Research indicates that DTD can enhance the electrochromic properties of polymers. For instance, when polymerized with specific hydrazides, it yields materials that change color upon electrochemical oxidation or reduction.

- Conductive Polymers : The compound serves as a precursor for synthesizing thienylpyrrole derivatives, which exhibit promising conductive characteristics essential for advanced electronic applications.

Medicinal Chemistry

In the field of medicinal chemistry, this compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of DTD possess antimicrobial activity against various pathogens. This makes it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Research is ongoing to explore its efficacy in targeting cancer cells. Initial findings suggest that certain derivatives may inhibit tumor growth .

Polymer Synthesis

The compound's diketone structure allows it to participate in various chemical reactions that are valuable in polymer chemistry:

- Building Block for Complex Molecules : DTD acts as a versatile building block for synthesizing more complex organic molecules and polymers. Its ability to undergo oxidation and reduction reactions expands its utility in creating diverse polymeric materials.

- Synthesis of Functionalized Polymers : The incorporation of DTD into polymer matrices can lead to materials with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Case Study 1: Application in OLEDs

A study demonstrated the successful integration of DTD derivatives into OLEDs. The resultant devices exhibited improved efficiency and stability compared to traditional materials. The mechanism involved the efficient charge transport facilitated by the unique electronic properties of the thiophene rings .

Case Study 2: Antimicrobial Activity

In vitro studies on DTD derivatives showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene rings enhanced the compound's ability to disrupt bacterial membranes .

Mécanisme D'action

The mechanism of action of 1,4-Di(2-thienyl)-1,4-butanedione involves its interaction with various molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparaison Avec Des Composés Similaires

The compound is compared to structurally and functionally related 1,4-diketones and their derivatives (Table 1).

Table 1: Comparative Analysis of 1,4-Di(2-thienyl)-1,4-butanedione and Analogues

Key Findings:

Electronic Properties: Thiophene-containing derivatives (e.g., HKCN) exhibit lower band gaps (~1.8 eV) compared to non-thiophene analogues (~3.0 eV), enhancing conductivity . Substituents like bithienyl or pyrrolopyrrole-dione extend conjugation, improving charge mobility in polymers .

Synthetic Accessibility: this compound is synthesized in higher yields (~75%) via optimized Friedel-Crafts methods compared to 1,4-diphenylbutanedione derivatives, which require multistep coupling . Paal-Knorr condensations with amines (e.g., benzene-1,4-diamine) are more efficient for thienyl-diketones than for furyl or pyridinyl analogues due to thiophene’s electron-rich nature .

Stability and Reactivity :

- Thienyl-diketones show superior thermal stability over furyl derivatives (e.g., 1,4-di(2-furyl)-1,4-butanedione), which degrade at >150°C .

- HKCN retains stability under electrochemical cycling, unlike nitro-phenyl-substituted SNS derivatives, which undergo side reactions .

Research Implications

This compound’s versatility in generating conductive polymers positions it as a benchmark for designing organic electronic materials. However, derivatives like HKCN and pyrrolopyrrole-dione hybrids offer superior optoelectronic properties, suggesting future research should focus on tailoring substituents (e.g., electron-withdrawing groups) to further reduce band gaps .

Activité Biologique

1,4-Di(2-thienyl)-1,4-butanedione (CAS No. 151814) is a compound of interest due to its unique structural properties and potential biological activities. This compound features two thienyl groups attached to a butanedione backbone, which may contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure consists of two thiophene rings connected by a butanedione moiety, which contributes to its electron-rich characteristics. This structural configuration is believed to enhance its interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Binding Affinity : The compound may bind to specific enzymes or receptors in the body, modulating their activity. This could influence various biochemical pathways depending on the target proteins involved.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress by generating ROS, which may lead to apoptosis in certain cell types .

- Electrochemical Properties : The electrochemical behavior of this compound has been studied in the context of conductive polymers. Its ability to participate in redox reactions may facilitate electron transfer processes vital for biological activity .

Antioxidant Activity

Several studies have reported that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively and reduce oxidative damage in cellular models. This activity is crucial for protecting cells from oxidative stress-related diseases.

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against various pathogens. In vitro studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through ROS-mediated pathways. The specific mechanisms may involve the activation of caspases or modulation of signaling pathways related to cell survival and proliferation .

Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration at varying concentrations of the compound.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 75 | 80 |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

These findings highlight the potential use of this compound as a natural antimicrobial agent.

Q & A

Q. Basic: What are the recommended methods for synthesizing 1,4-Di(2-thienyl)-1,4-butanedione, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Friedel-Crafts acylation, where thiophene reacts with succinyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key variables include:

- Catalyst stoichiometry : Excess AlCl₃ (≥3 equiv.) improves yield by stabilizing reactive intermediates .

- Solvent selection : Non-polar solvents (e.g., dichloromethane) minimize side reactions like oligomerization of thiophene.

- Temperature control : Reactions conducted at 0–5°C reduce thermal degradation of the diketone product. Post-synthesis, purification via recrystallization (ethanol/water) removes unreacted thiophene and catalyst residues .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- ¹H/¹³C NMR : The diketone’s carbonyl groups (C=O) appear as deshielded signals at δ ~200 ppm in ¹³C NMR. Thiophene protons resonate as doublets (δ 7.0–7.5 ppm) due to coupling between adjacent aromatic protons .

- FT-IR : Strong C=O stretches at ~1680 cm⁻¹ and C-S vibrations at ~690 cm⁻¹ confirm the core structure .

- X-ray crystallography : Resolves dihedral angles between thiophene rings and the central diketone, critical for understanding conjugation effects (e.g., planar vs. twisted geometries) .

Q. Advanced: How can researchers analyze electronic properties (e.g., HOMO-LUMO gaps) of this compound for applications in organic electronics?

Methodological Answer:

- Cyclic voltammetry (CV) : Measure redox potentials in anhydrous acetonitrile (0.1 M TBAPF₆) to estimate HOMO/LUMO levels. For example, oxidation peaks correlate with HOMO energy .

- DFT calculations : Use Gaussian09 with B3LYP/6-31G* basis sets to model electron distribution. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate accuracy .

- Thin-film characterization : Spin-coat the compound on ITO substrates and perform UV-Vis-NIR spectroscopy to assess π-π* transitions and bandgap tuning via substituent effects .

Q. Advanced: How should researchers address contradictions in reported reactivity of this compound under varying catalytic conditions?

Methodological Answer:

- Controlled variable testing : Systematically alter one parameter (e.g., catalyst type, solvent polarity) while holding others constant. For example, compare AlCl₃ vs. FeCl₃ catalysis to identify side-reaction pathways (e.g., over-acylation) .

- Mechanistic probes : Use deuterated solvents (e.g., D₂O) in kinetic isotope effect (KIE) studies to determine rate-limiting steps. A significant KIE (>2) suggests proton transfer is critical .

- In-situ monitoring : Employ ReactIR or HPLC-MS to track intermediate formation (e.g., acylium ions) and resolve competing reaction mechanisms .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods for weighing and reactions due to dust/volatile solvent exposure .

- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste (EPA Hazard Code D001) .

- Storage : Keep in amber glass bottles under nitrogen at 2–8°C to prevent oxidation and moisture uptake .

Q. Advanced: What strategies can resolve low crystallinity issues in this compound, complicating X-ray diffraction analysis?

Methodological Answer:

- Solvent screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization. Gradient cooling (5°C/hour) promotes lattice ordering .

- Seeding : Introduce microcrystals from prior batches to template growth.

- Alternative techniques : If crystals remain elusive, use powder XRD paired with Rietveld refinement to estimate unit cell parameters .

Q. Advanced: How can researchers investigate the compound’s role in photoinduced charge-transfer complexes?

Methodological Answer:

- Transient absorption spectroscopy : Use a femtosecond laser system to track excited-state dynamics (e.g., charge separation lifetimes) .

- Electron paramagnetic resonance (EPR) : Detect radical species formed under UV irradiation to map charge-transfer pathways .

- Collaborative modeling : Combine experimental data with DFT/MD simulations to predict donor-acceptor interactions in heterojunction systems .

Propriétés

IUPAC Name |

1,4-dithiophen-2-ylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S2/c13-9(11-3-1-7-15-11)5-6-10(14)12-4-2-8-16-12/h1-4,7-8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGKCQWQNOPAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CCC(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159886 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-05-1 | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-di(2'-Thienyl)-1,4-butadione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.